molecular formula C20H22ClF3N4O2 B2357135 Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 1923140-07-1

Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2357135
CAS No.: 1923140-07-1
M. Wt: 442.87
InChI Key: BWRSMSVZDLRNJJ-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate features a pyrimidine core substituted with a 3-chlorophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The piperazine ring at position 4 is protected by a tert-butoxycarbonyl (Boc) group, enhancing solubility and stability during synthesis.

Palladium-catalyzed cross-coupling reactions are also employed for introducing aryl/heteroaryl groups to the pyrimidine ring .

Properties

IUPAC Name

tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O2/c1-19(2,3)30-18(29)28-9-7-27(8-10-28)16-12-15(20(22,23)24)25-17(26-16)13-5-4-6-14(21)11-13/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRSMSVZDLRNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a pyrimidine moiety with trifluoromethyl and chlorophenyl substituents, and a tert-butyl ester group. Its molecular formula is C16H19ClF3N3O2C_{16}H_{19}ClF_3N_3O_2, with a molecular weight of approximately 387.79 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.

Research indicates that the compound may interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The trifluoromethyl group has been shown to significantly influence pharmacological properties, enhancing potency against specific targets. For instance, compounds with similar structures have demonstrated increased affinity for serotonin receptors, suggesting potential applications in neuropharmacology .

Biological Activity

1. Antiparasitic Activity:
Studies have shown that related compounds exhibit antiparasitic properties. For example, derivatives with similar structural motifs have demonstrated activity against parasites such as Plasmodium spp., which causes malaria. The incorporation of polar functionalities has been noted to improve aqueous solubility and enhance biological activity .

2. Antitumor Effects:
The compound's ability to induce apoptosis in cancer cells has been explored. In vitro studies revealed that modifications leading to increased p53 expression and caspase-3 activation resulted in significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .

3. Neuropharmacological Effects:
Preliminary research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems. Compounds similar to this one have been noted for their ability to inhibit serotonin reuptake, indicating possible antidepressant-like activities .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines. Results indicated a dose-dependent increase in cell death at concentrations as low as 10 µM, with significant activation of apoptotic pathways observed through Western blot analysis .

Case Study 2: Antiparasitic Efficacy
In another investigation focusing on Plasmodium species, derivatives of the compound were tested for their ability to inhibit parasite growth. The results showed an EC50 value of 0.038 µM for one derivative, demonstrating potent activity compared to standard treatments .

Research Findings Summary

Study Focus Findings EC50 (µM)
Anticancer (MCF-7)Induced apoptosis via p53 and caspase activation10 (effective)
AntiparasiticInhibition of Plasmodium growth0.038
NeuropharmacologicalPotential serotonin reuptake inhibitionNot specified

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for various therapeutic applications:

  • Neuroprotective Effects : Research indicates that compounds with similar structures may inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are critical in the metabolism of amyloid-beta peptides implicated in Alzheimer's disease .
  • Anti-inflammatory Properties : The trifluoromethyl group in the compound suggests potential modulation of inflammatory pathways, which could reduce cytokine production in response to neurotoxic stimuli.

In Vitro Studies

In vitro studies have demonstrated the protective effects of related compounds against cytotoxicity induced by amyloid-beta (Aβ) peptides. For instance, piperazine derivatives similar to tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate have shown enhanced cell viability and reduced inflammatory markers (e.g., TNF-α, IL-6) in astrocytes exposed to Aβ .

In Vivo Studies

In vivo assessments have revealed that related piperazine derivatives can improve cognitive functions in animal models of Alzheimer's disease. For example, a derivative demonstrated significant reductions in Aβ levels and improvements in memory performance in scopolamine-treated rats, indicating its potential therapeutic applications for cognitive decline.

Case Studies

  • Clinical Trial on Cognitive Impairment : A clinical trial investigated the effects of a piperazine-based compound on patients with mild cognitive impairment. Participants receiving the treatment exhibited improved cognitive scores compared to those on placebo, suggesting the potential efficacy of this class of compounds for cognitive enhancement.
  • Rodent Model Study : In a rodent model, administration of a similar piperazine derivative resulted in decreased neuroinflammation and improved synaptic function, highlighting its neuroprotective properties.

Comparison of Biological Activities

PropertyDescription
Neuroprotective Activity Inhibition of acetylcholinesterase and β-secretase
Anti-inflammatory Activity Modulation of cytokine production
Cognitive Enhancement Improved scores in clinical trials

Comparison with Similar Compounds

Key Structural and Functional Differences

Biological Activity: The 2-amino-4-(2-hydroxyphenyl) analog exhibits intramolecular hydrogen bonding (O–H⋯N), which stabilizes its conformation and enhances binding to microbial targets. Carboxylic acid derivatives (e.g., ) are advantageous for salt formation, improving pharmacokinetic properties.

Synthetic Accessibility :

  • Chloro and methylthio substituents (e.g., ) facilitate nucleophilic aromatic substitution, enabling further derivatization.
  • Palladium-catalyzed methods (e.g., ) achieve moderate yields (43–63%) but require expensive catalysts like Pd(OAc)₂ and ligands (Xantphos) .

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